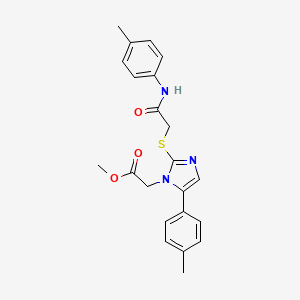

methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

説明

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a synthetic organic compound featuring a 1H-imidazole core substituted with two p-tolyl groups (para-methylphenyl), a thioether-linked 2-oxoethyl-p-tolylamino moiety, and a methyl ester functional group. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, provides a rigid aromatic framework, while the p-tolyl substituents contribute electron-donating effects.

特性

IUPAC Name |

methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S/c1-15-4-8-17(9-5-15)19-12-23-22(25(19)13-21(27)28-3)29-14-20(26)24-18-10-6-16(2)7-11-18/h4-12H,13-14H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLWFIGAOYHEME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate, also known by its CAS number 1207040-14-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H21N3O3S

- Molecular Weight : 395.5 g/mol

- Structural Features : It contains a methyl ester, an imidazole ring, and a thioether linkage that contribute to its reactivity and biological properties .

Biological Activity Overview

Methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is classified within the imidazole derivatives, which are known for their diverse pharmacological effects. Key areas of biological activity include:

- Antimicrobial Activity : Imidazole derivatives are often studied for their potential to inhibit bacterial growth and combat infections. Preliminary studies suggest that this compound may exhibit antibacterial properties, although specific data on its efficacy against particular strains is limited.

- Antifungal Properties : Similar to its antibacterial effects, the compound may also possess antifungal activity, making it a candidate for further exploration in treating fungal infections.

- Anticancer Potential : The unique structure of the compound may allow it to interact with cellular mechanisms involved in cancer progression. Research into its effects on cancer cell lines could provide insights into its potential as an anticancer agent.

The mechanisms through which methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity and disrupting metabolic pathways critical for pathogen survival or tumor growth.

- Protein Interaction : The compound may bind to specific proteins involved in signaling pathways, leading to altered cellular responses that could inhibit proliferation or induce apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.

Research Findings and Case Studies

While comprehensive studies specifically focusing on methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate are sparse, related compounds within the imidazole class have shown promising results:

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the imidazole moiety contributes to these effects by interacting with bacterial enzymes and disrupting their metabolic processes.

| Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Studies have shown that modifications to the side chains can enhance antibacterial activity, making this compound a candidate for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mechanisms such as modulation of apoptotic proteins.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A431 (skin cancer) | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |

| HT-29 (colon cancer) | 15.3 | Inhibition of VEGFR-2 phosphorylation |

These findings suggest that methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate could serve as a lead compound for anticancer drug development .

Synthesis and Structural Analysis

The synthesis of methyl 2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate typically involves multi-step organic reactions, including the formation of the imidazole ring and the introduction of the thioether group. Spectral analysis techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

- Antimicrobial Study : A series of derivatives were synthesized and tested against common pathogens. One derivative demonstrated significant antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans, indicating broad-spectrum potential .

- Anticancer Evaluation : In vitro studies demonstrated that specific substitutions on the imidazole ring enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for optimizing therapeutic efficacy .

類似化合物との比較

Structural Analogues with Imidazole/Imidazolin Rings

Imazamethabenz Methyl Ester (Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate)

- Structure : Contains a partially saturated imidazolin ring (with one double bond) substituted with isopropyl and methyl groups, coupled to a p-toluate ester.

- The absence of a thioether group and the presence of a ketone (5-oxo) may alter reactivity and binding interactions.

- Application : Used as a herbicide, indicating that imidazolin derivatives can exhibit agrochemical activity .

| Feature | Target Compound | Imazamethabenz Methyl Ester |

|---|---|---|

| Core Ring | 1H-imidazole | Imidazolin (partially saturated) |

| Substituents | p-Tolyl, thioether, ester | Isopropyl, methyl, ketone, ester |

| Aromaticity | High | Moderate |

| Known Activity | Not reported | Herbicidal |

Thiazole-Containing Analogues

Thiazopyr (Methyl 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate)

- Structure : A pyridine-thiazole hybrid with fluorinated substituents and an ester group.

- Key Differences : The thiazole ring (sulfur and nitrogen) contrasts with the imidazole (two nitrogens) in the target compound. Fluorinated groups enhance lipophilicity and resistance to metabolic degradation.

- Application : Used as a herbicide, demonstrating the role of heterocycles in agrochemical design .

| Feature | Target Compound | Thiazopyr |

|---|---|---|

| Heterocycle | Imidazole | Thiazole + pyridine |

| Halogenation | None | Difluoromethyl, trifluoromethyl |

| Functional Groups | Thioether, ester | Ester, dihydrothiazole |

| Known Activity | Not reported | Herbicidal |

Amino-Substituted Imidazole/Thiazole Esters

Ethyl 2-Amino-4-methylthiazole-5-carboxylate (BP 23973)

- Structure: Thiazole ring with amino and methyl substituents and an ethyl ester.

- Key Differences: The amino group in BP 23973 introduces nucleophilicity, while the target compound’s p-tolyl groups provide steric bulk. The ethyl ester may offer slower hydrolysis compared to the methyl ester in the target compound.

- Application : Catalogued as a specialty chemical, suggesting use in medicinal chemistry or catalysis .

| Feature | Target Compound | BP 23973 |

|---|---|---|

| Core Ring | Imidazole | Thiazole |

| Substituents | p-Tolyl, thioether | Amino, methyl |

| Ester Group | Methyl | Ethyl |

| Reactivity | Aromatic, electron-rich | Nucleophilic (amino group) |

Nitroimidazole Derivatives

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitrobenzoate

- Structure : Nitro-substituted imidazole with a nitrobenzoate ester.

- Key Differences: Nitro groups are strongly electron-withdrawing, reducing the aromatic ring’s electron density compared to the electron-donating p-tolyl groups in the target compound.

- Application : Nitroimidazoles are often antimicrobial agents, highlighting the impact of substituents on bioactivity .

| Feature | Target Compound | Nitroimidazole Derivative |

|---|---|---|

| Substituents | p-Tolyl, thioether | Nitro, methyl |

| Electronic Effects | Electron-donating | Electron-withdrawing |

| Potential Bioactivity | Not reported | Antimicrobial (inferred) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。